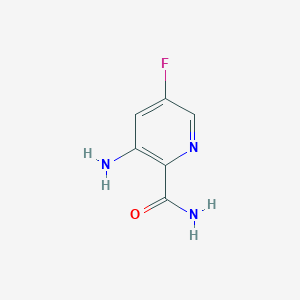![molecular formula C10H10N2O3 B1381883 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione CAS No. 1803565-77-6](/img/structure/B1381883.png)
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Overview
Description
“6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione” is a chemical compound with the CAS Number: 1803565-77-6 . It has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-5-8-6 (9 (13)15-10 (8)14)4-7 (11-5)12 (2)3/h4H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available .
Scientific Research Applications
Photovoltaic Properties
This compound has been studied for its potential in photovoltaic applications due to its interesting electronic and structural properties. The photovoltaic properties of similar azo compounds have been investigated using density functional theory (DFT) and time-dependent DFT, revealing promising light harvesting efficiency and solar cell conversion efficiency . This suggests that our compound could be used in the development of new materials for solar panels.
Therapeutic Uses
Azo compounds, which share a similar structure with our compound, are known for their therapeutic applications. They exhibit a range of biological activities including antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor properties . This implies that our compound may also be useful in pharmaceutical research for developing new drugs.
Biological Activity in Diabetes Management
The compound’s derivatives have shown efficacy in reducing blood glucose levels, indicating potential applications in the prevention and treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Material Science
Due to the delocalized electrons in the azo group, compounds like ours are utilized in material science. They can be employed in the manufacturing of high-performance materials with specific electronic and photophysical properties .
Dye Manufacturing
Azo compounds are the largest class of dyes, known for their bright colors and fast intramolecular charge transfer. Our compound could be used in the dye manufacturing industry , especially for creating dyes with specific color properties .
Catalysis
Related compounds are used as nucleophilic catalysts in various chemical reactions, such as esterifications and the Baylis-Hillman reaction. This suggests that our compound could serve as a catalyst in synthetic organic chemistry, potentially improving the efficiency of these reactions .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase i .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna damage response .
Pharmacokinetics
Similar compounds have been found to have good preclinical pharmacokinetics and a low predicted clinical dose .
Result of Action
Similar compounds have been found to have antitumor potential when combined with dna double-strand break-inducing agents in mouse xenograft models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione. For instance, the compound’s solubility in water can affect its bioavailability and distribution in the body . .
properties
IUPAC Name |
6-(dimethylamino)-4-methylfuro[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-8-6(9(13)15-10(8)14)4-7(11-5)12(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDUICHBHFJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




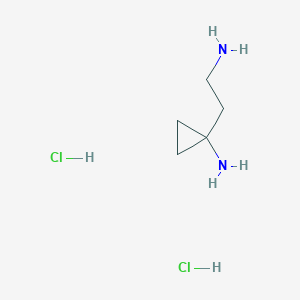
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)

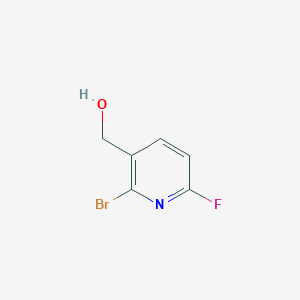
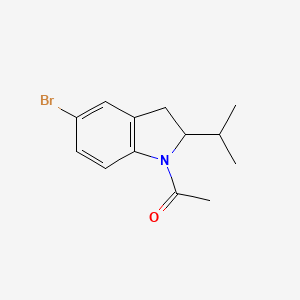
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
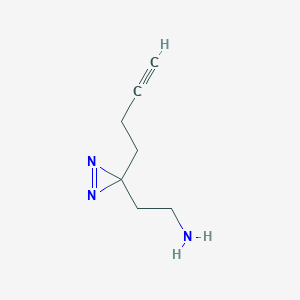
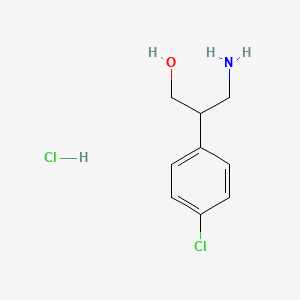
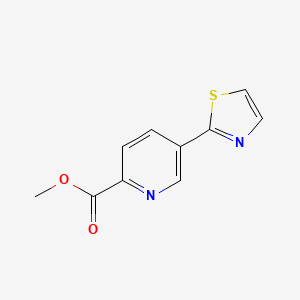
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)

